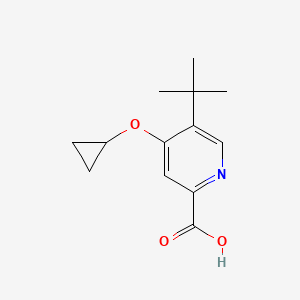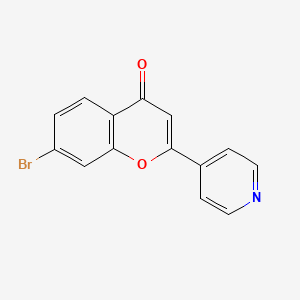
7-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one is a heterocyclic compound that features a bromine atom, a pyridine ring, and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one typically involves the bromination of a precursor chromenone compound followed by the introduction of the pyridine ring. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The chromenone moiety can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The pyridine ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
7-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is utilized in the synthesis of dyes and pigments, as well as in the development of new catalysts.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The bromine atom and the chromenone structure contribute to its binding affinity and specificity. The compound can modulate signaling pathways, leading to therapeutic effects such as apoptosis induction in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-(4-chloro-phenyl)-quinoxaline: Similar in structure but with a quinoxaline ring instead of chromenone.
7-Bromo-2-(pyridin-4-YL)-thieno[3,2-c]pyridin-4(5H)-one: Contains a thieno[3,2-c]pyridine ring.
(E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline: Features a thiadiazolo[3,4-c]pyridine ring.
Uniqueness
7-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one is unique due to its combination of a bromine atom, pyridine ring, and chromenone structure. This unique arrangement imparts specific electronic and steric properties that make it valuable in various applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
2110-00-1 |
|---|---|
Molecular Formula |
C14H8BrNO2 |
Molecular Weight |
302.12 g/mol |
IUPAC Name |
7-bromo-2-pyridin-4-ylchromen-4-one |
InChI |
InChI=1S/C14H8BrNO2/c15-10-1-2-11-12(17)8-13(18-14(11)7-10)9-3-5-16-6-4-9/h1-8H |
InChI Key |
AOOVTXTUAPPQLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=CC2=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


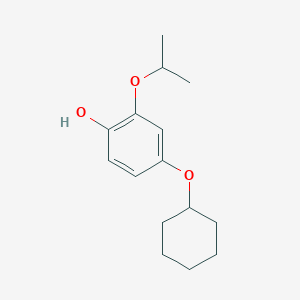
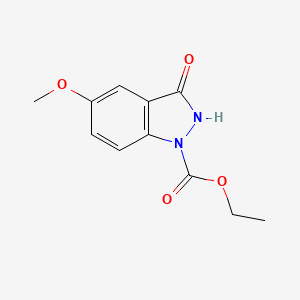
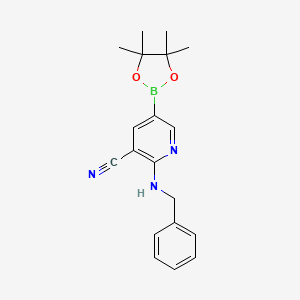

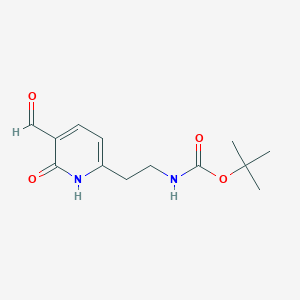
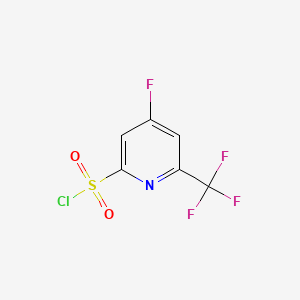
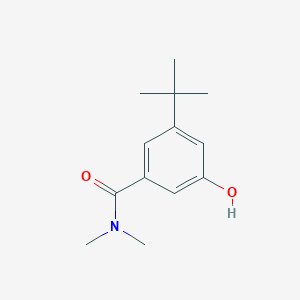
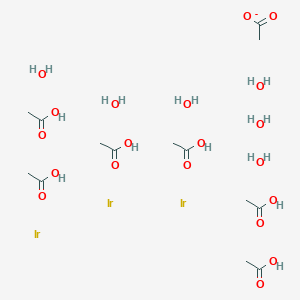
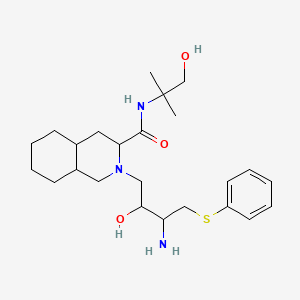
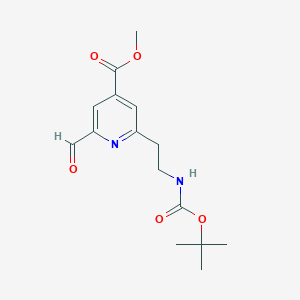
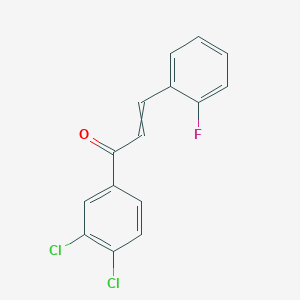

![[6-Cyano-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14856599.png)
